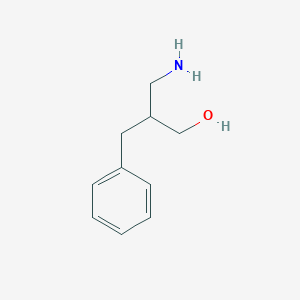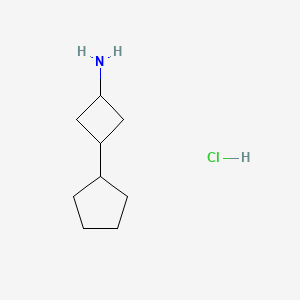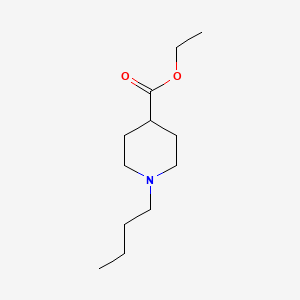![molecular formula C13H14ClFO B2431722 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287341-39-1](/img/structure/B2431722.png)
1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane core This structure is notable for its rigidity and three-dimensionality, which can impart distinct physical and chemical properties compared to more planar molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a continuous flow process. The [1.1.1]propellane is then functionalized to introduce the desired substituents.
Introduction of Substituents: The chloromethyl group can be introduced via radical chlorination, while the fluoro and methoxy groups are typically added through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Continuous flow processes are particularly advantageous for scaling up production due to their efficiency and ability to maintain consistent reaction conditions .
化学反应分析
Types of Reactions: 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions to introduce a variety of functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, thiocyanates, or amines, while oxidation can produce aldehydes or carboxylic acids.
科学研究应用
1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure can be used to probe biological systems, particularly in the study of enzyme-substrate interactions and receptor binding.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.
作用机制
The mechanism by which 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
1-(Chloromethyl)-3-(phenyl)bicyclo[1.1.1]pentane: Lacks the fluoro and methoxy substituents, resulting in different reactivity and bioactivity.
1-(Bromomethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane: The bromomethyl group can lead to different substitution reactions compared to the chloromethyl group.
1-(Chloromethyl)-3-(2-fluoro-4-hydroxyphenyl)bicyclo[1.1.1]pentane: The hydroxy group can significantly alter the compound’s hydrogen bonding and solubility properties.
Uniqueness: 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane is unique due to its combination of substituents, which confer specific reactivity and potential bioactivity not found in other similar compounds. The presence of the fluoro and methoxy groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c1-16-9-2-3-10(11(15)4-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDZKDBHQAIQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-butylphenyl)-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2431639.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanamide](/img/structure/B2431641.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide](/img/structure/B2431643.png)
![N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2431646.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B2431649.png)


![3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2431653.png)
![N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2431657.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2431658.png)

![2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431662.png)
